4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE
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Overview
Description
4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE is a synthetic compound that features a unique structure combining an adamantane moiety with a methoxybenzoyl group and a morpholine ring
Mechanism of Action
Target of Action
The primary targets of 5-Adamantanyl-2-methoxyphenyl morpholin-4-yl ketone are currently unknown. This compound is a complex structure that includes an adamantane moiety, a morpholine ring, and a ketone group
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine or chlorine, to form an adamantyl halide.
Coupling with Methoxybenzoyl Group: The adamantyl halide is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the adamantyl methoxybenzoate.
Introduction of the Morpholine Ring: Finally, the adamantyl methoxybenzoate is reacted with morpholine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and antimicrobial properties.
Drug Delivery Systems: The adamantane moiety is known for enhancing the lipophilicity and bioavailability of drugs.
Surface Recognition: Used in studies involving liposomes, cyclodextrins, and dendrimers for targeted drug delivery.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Shares the adamantane moiety and is studied for its antiviral activity.
Adamantane-Isothiourea Hybrid Derivatives: Known for their antimicrobial and hypoglycemic activities.
Uniqueness
4-[5-(ADAMANTAN-1-YL)-2-METHOXYBENZOYL]MORPHOLINE is unique due to its combination of an adamantane moiety with a methoxybenzoyl group and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(1-adamantyl)-2-methoxyphenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-25-20-3-2-18(11-19(20)21(24)23-4-6-26-7-5-23)22-12-15-8-16(13-22)10-17(9-15)14-22/h2-3,11,15-17H,4-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCZAJFDZUVEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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